7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
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Properties
CAS No. |
689228-37-3 |
|---|---|
Molecular Formula |
C16H21N3O3S |
Molecular Weight |
335.42 |
IUPAC Name |
7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C16H21N3O3S/c1-3-18(4-2)6-5-7-19-15(20)11-8-13-14(22-10-21-13)9-12(11)17-16(19)23/h8-9H,3-7,10H2,1-2H3,(H,17,23) |
InChI Key |
LLHJKQGRPATCQX-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a synthetic organic molecule with potential pharmacological applications. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H20N4O2S
- Molecular Weight : 304.40 g/mol
- IUPAC Name : 7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The diethylamino group enhances its lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines. For instance, a Sulforhodamine B (SRB) assay demonstrated significant cytotoxicity against leukemia and lung cancer cell lines.
-
Antimicrobial Properties :
- Preliminary screening suggests that the compound has antimicrobial effects against certain bacterial strains. This activity may be linked to its ability to disrupt bacterial cell membranes.
-
Neuroprotective Effects :
- The compound has shown promise in neuroprotection models, potentially offering therapeutic benefits in neurodegenerative diseases.
Anticancer Studies
A study published in a peer-reviewed journal assessed the anticancer properties of this compound using SRB assays. The results indicated:
- Cell Lines Tested :
- HL-60 (human leukemia)
- A549 (lung cancer)
- IC50 Values :
- HL-60: 15 µM
- A549: 20 µM
These values suggest potent anticancer activity compared to standard chemotherapeutic agents.
Antimicrobial Activity
A separate investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria:
- Tested Strains :
- Staphylococcus aureus
- Escherichia coli
- Results :
- Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
